WQ-2101

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

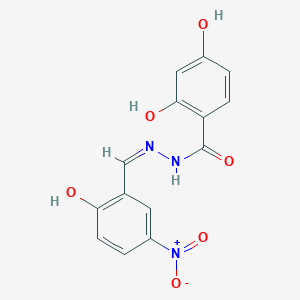

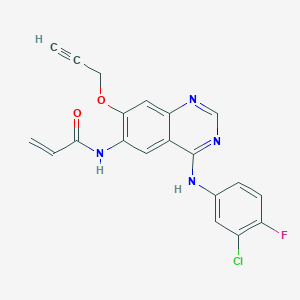

2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes both hydroxyl and nitro functional groups, making it a versatile molecule for various chemical reactions and applications.

科学研究应用

2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties

作用机制

Target of Action

WQ-2101, also known as 2,4-dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide, primarily targets the enzyme 3-Phosphoglycerate Dehydrogenase (PHGDH) . PHGDH is a rate-limiting enzyme involved in metabolic reprogramming and catalyzes the first step in the serine biosynthesis pathway . It has been observed to be upregulated in many tumor types .

Mode of Action

This compound interacts with PHGDH in a non-covalent and reversible manner . It binds to the allosteric site I, which is located close to the active site . This binding reduces the activity of the enzyme by relocating R54, a residue involved in substrate binding .

Biochemical Pathways

The inhibition of PHGDH by this compound affects the serine biosynthesis pathway . This pathway is frequently upregulated in cancer cells, and serine is a vital source of ‘one-carbon’ units, which are required for the synthesis of cellular building blocks such as proteins, nucleic acids, and lipids .

Result of Action

The inhibition of PHGDH by this compound leads to a significant reduction in serine synthesis in cancer cells . This can inhibit the growth of cancer cells that overexpress PHGDH .

生化分析

Biochemical Properties

(E)-2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, a mechanism that regulates virulence factors and coordinates bacterial pathogenicity .

Cellular Effects

In terms of cellular effects, (E)-2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been observed to significantly inhibit virulence factors in Pseudomonas aeruginosa, including motility, biofilm formation, alginate and pyocyanin production, and susceptibility to H2O2 .

Molecular Mechanism

The molecular mechanism of action of (E)-2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide involves interactions with the LasR receptor, an important regulatory protein of the Pseudomonas aeruginosa quorum sensing system . The compound exhibits hydrogen bonds involving Arg 61, Trp 60, Asp 73, and Ser 129 in the active site of LasR .

Temporal Effects in Laboratory Settings

Its inhibitory effects on Pseudomonas aeruginosa virulence factors have been observed at sub-minimum inhibitory concentrations .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzohydrazide and 2-hydroxy-5-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

化学反应分析

Types of Reactions

2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of ethers or esters, depending on the substituent.

相似化合物的比较

Similar Compounds

2,4-Dihydroxybenzohydrazide: Lacks the nitro group, making it less reactive in certain redox reactions.

2-Hydroxy-5-nitrobenzaldehyde: Contains the nitro group but lacks the hydrazide moiety, limiting its ability to form certain complexes.

2,4-Dihydroxy-N’-(2-nitrobenzylidene)benzohydrazide: Similar structure but with different positioning of the nitro group, affecting its reactivity and applications

属性

IUPAC Name |

2,4-dihydroxy-N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O6/c18-10-2-3-11(13(20)6-10)14(21)16-15-7-8-5-9(17(22)23)1-4-12(8)19/h1-7,18-20H,(H,16,21)/b15-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXONIXZPWKJHMW-CHHVJCJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=C(C=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])/C=N\NC(=O)C2=C(C=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does WQ-2101 exert its anti-leukemic effects in FLT3-ITD AML?

A1: this compound is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH) [, ]. PHGDH catalyzes the rate-limiting step in the de novo serine synthesis pathway. Research has shown that FLT3-ITD mutations drive serine uptake and synthesis in AML cells, making them reliant on serine for proliferation and survival []. By inhibiting PHGDH, this compound effectively blocks serine synthesis, leading to the inhibition of proliferation and induction of apoptosis in FLT3-ITD AML cells [, ].

Q2: What are the potential benefits of combining this compound with existing chemotherapy agents like cytarabine?

A2: Studies demonstrate that this compound synergizes with cytarabine, a standard chemotherapy agent used in AML treatment []. This enhanced efficacy stems from this compound's ability to exacerbate DNA damage induced by cytarabine []. This finding highlights the potential of this compound as a valuable component of combination therapies for FLT3-ITD AML, potentially improving treatment outcomes.

Q3: What future research directions are being explored for this compound in the context of AML treatment?

A3: Further investigations are warranted to optimize dosing strategies, evaluate long-term efficacy and safety profiles, and determine the potential for developing resistance to this compound. Additionally, identifying predictive biomarkers for treatment response and exploring combination therapies with other targeted agents represent promising avenues for future research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

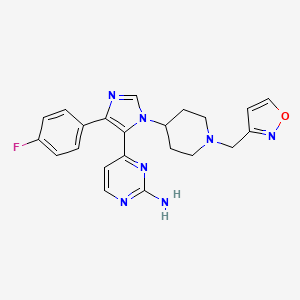

![[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B610051.png)

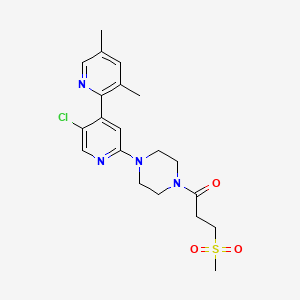

![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)

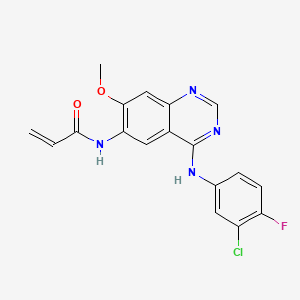

![(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B610068.png)